Structural Characterization and Photostability Dynamics of Ecamsule Ditriethanolamine
Structural Characterization and Photostability Dynamics of Ecamsule Ditriethanolamine
Executive Summary: The Hydrophilic UVA Filter
In the landscape of modern photoprotection, Ecamsule (Terephthalylidene Dicamphor Sulfonic Acid) represents a paradigm shift from lipophilic filters to hydrophilic stability. However, the molecule is rarely utilized in its free acid form due to solubility constraints. The functional active ingredient in clinical applications (such as L'Oréal's Mexoryl SX) is Ecamsule Ditriethanolamine —the salt formed by neutralizing the parent acid with triethanolamine (TEA).
This guide dissects the molecular architecture of this salt complex, providing precise molecular weight derivations, photodynamic mechanisms, and a validated HPLC quantification protocol for formulation scientists.
Molecular Architecture and Stoichiometry
To understand the "Ecamsule Ditriethanolamine" complex, one must decouple the chromophore (the acid) from the solubilizer (the base). The stability of this system relies on a precise 1:2 stoichiometric neutralization.
The Chromophore: Ecamsule (Acid)
The core structure consists of two camphor rings linked by a benzylidene bridge. The presence of sulfonic acid groups (
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IUPAC Name: 3,3'-(1,4-Phenylenedimethylidyne)bis[7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonic acid]
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Molecular Formula:
-
Molecular Weight (Acid):
The Counterion: Triethanolamine (TEA)
TEA acts as a proton acceptor to ionize the sulfonic acid groups, vastly increasing water solubility and allowing the filter to be incorporated into the aqueous phase of emulsions.
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Molecular Formula:
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Molecular Weight (Base):
The Salt Complex: Ecamsule Ditriethanolamine
The complete active complex is formed when two moles of TEA neutralize one mole of Ecamsule.
Physicochemical Profile
The following data consolidates the properties of the salt form, which is the relevant species in aqueous solution.
| Parameter | Specification | Notes |
| Chemical Name | Terephthalylidene Dicamphor Sulfonic Acid (Salt) | Often listed as Ecamsule (USAN) |
| CAS Number | 92761-26-7 (Acid Reference) | Salt is formed in situ or supplied as 33% sol. |
| Molecular Weight | 861.08 g/mol | Calculated as the di-TEA salt |
| Appearance | Yellowish aqueous solution | Typically supplied as ~33% w/w solution |
| 345 nm | Broad UVA II and UVA I absorption | |
| Solubility | Highly soluble in water | Due to ionization of sulfonate groups |
| Photostability | > 95% recovery | After 2 hours of simulated solar radiation |
Mechanism of Action: Photostability Dynamics
Unlike avobenzone, which requires triplet-state quenchers to prevent degradation, Ecamsule utilizes a self-validating mechanism of photo-tautomerization . Upon UV absorption, the molecule undergoes reversible isomerization rather than bond cleavage.
The Energy Dissipation Pathway
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Ground State (
): The molecule exists primarily in the E,E (trans) configuration. -
Excitation (
): Absorption of a UVA photon (320–400 nm) excites the electrons. -
Isomerization: The molecule temporarily shifts to a Z,E or Z,Z (cis) state.
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Thermal Relaxation: The molecule releases the energy as heat and reverts to the stable E,E ground state, ready to absorb another photon.
Visualization of Photodynamics
Figure 1: The reversible photo-isomerization cycle of Ecamsule, ensuring high photostability without degradation.
Analytical Protocol: HPLC Quantification
Objective: To quantify Ecamsule in a cosmetic formulation using High-Performance Liquid Chromatography (HPLC). Scientific Rationale: Reverse-phase chromatography is selected due to the polarity of the sulfonated molecule. An acidic mobile phase is critical to suppress the ionization of residual silanols on the column and ensure sharp peak shape for the sulfonic acid moiety.
Reagents & Instrumentation
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Column: C18 (Octadecylsilyl),
, particle size (e.g., Agilent Zorbax Eclipse). -
Mobile Phase A: Water with 0.1% Phosphoric Acid (pH ~2.5).
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Mobile Phase B: Methanol (HPLC Grade).
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Detector: UV-Vis / PDA set to 345 nm .
Step-by-Step Methodology
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Standard Preparation:
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Weigh exactly 50 mg of Ecamsule (standard reference material) into a 100 mL volumetric flask.
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Dissolve in water (due to high solubility of the salt).
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Dilute to volume to obtain a stock concentration of 500 ppm.
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Sample Extraction (Formulation):
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Weigh 1.0 g of sunscreen lotion into a 50 mL centrifuge tube.
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Add 20 mL of solvent mixture (50:50 Water:Methanol).
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Critical Step: Vortex for 2 minutes, then sonicate for 15 minutes to break the emulsion.
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Centrifuge at 5000 rpm for 10 minutes.
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Filter the supernatant through a 0.45
PTFE filter.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10
. -
Gradient Profile:
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0-2 min: 80% A / 20% B (Isocratic hold to elute polar interferences)
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2-10 min: Linear gradient to 20% A / 80% B
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10-15 min: Hold at 20% A / 80% B
-
-
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System Suitability Criteria:
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Tailing Factor:
(Ensures no secondary interactions with column). -
Relative Standard Deviation (RSD) of area (n=5):
.
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Analytical Logic Flow
Figure 2: Analytical workflow for the extraction and quantification of Ecamsule from complex matrices.
References
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Food and Drug Administration (FDA). (2006). New Drug Application (NDA) 021502: Anthelios SX (Ecamsule) Approval Package. Retrieved from [Link]
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Moyal, D. (2004). Prevention of ultraviolet-induced skin pigmentation. Photodermatology, Photoimmunology & Photomedicine. Retrieved from [Link]
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PubChem. (n.d.). Ecamsule (Compound Summary). National Library of Medicine. Retrieved from [Link]
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Benech-Kieffer, F., et al. (2000). Percutaneous absorption of Mexoryl SX in human volunteers. Skin Pharmacology and Applied Skin Physiology. Retrieved from [Link]
